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Compound of Interest

Compound Name: (4-(Methylamino)phenyl)methanol

Cat. No.: B1601436

An In-depth Technical Guide to the Predicted and Experimental Determination of the Boiling
and Melting Points of (4-(Methylamino)phenyl)methanol

Introduction

(4-(Methylamino)phenyl)methanol, identified by the CAS Number 181819-75-0, is an organic
compound featuring a phenyl ring substituted with both a hydroxylmethyl and a methylamino
group.[1][2][3][4] Its molecular formula is CBH11NO, with a corresponding molecular weight of
approximately 137.18 g/mol .[1][2][3][4] The presence of both a hydrogen bond donor (the
hydroxyl and amino groups) and an acceptor (the nitrogen and oxygen atoms) suggests that
this molecule will exhibit significant intermolecular forces, which are primary determinants of its
physical properties such as melting and boiling points.

This guide serves as a comprehensive technical resource for researchers, scientists, and
professionals in drug development, providing a dual perspective on determining the boiling and
melting points of (4-(Methylamino)phenyl)methanol. It delves into the theoretical
underpinnings and practical application of computational prediction methods and outlines the
established protocols for empirical experimental determination. Understanding these
thermophysical properties is critical for predicting a compound's behavior in various
environments, assessing its purity, and designing relevant synthetic or formulation processes.

Part 1: Computational Prediction of Boiling and
Melting Points
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In the absence of extensive experimental data, computational (in silico) methods provide a
powerful and efficient means to estimate the physicochemical properties of molecules. These
predictive models are broadly categorized into Quantitative Structure-Property Relationship
(QSPR) models, group contribution methods, and more recently, machine learning-based
approaches.

Quantitative Structure-Property Relationship (QSPR)
Models

QSPR modeling is a computational methodology that aims to build a mathematical relationship
between the structural features of a molecule and its physicochemical properties.[5][6] The
fundamental assumption is that the molecular structure inherently contains the information that
dictates its properties.[5]

The development of a QSPR model involves several key steps, from the calculation of
molecular descriptors to the creation and validation of a predictive mathematical model. These
models can range from simple linear regressions to complex non-linear approaches like neural
networks.[1][5]
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A generalized workflow for a QSPR study.
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For (4-(Methylamino)phenyl)methanol, a QSPR approach would involve calculating
descriptors that quantify its key structural features:

o Topological Descriptors: These describe the atomic connectivity and branching of the
molecule.

e Quantum Chemical Descriptors: Derived from semi-empirical or ab initio calculations, these
can include dipole moment, polarizability, and orbital energies, which are crucial for a
molecule with polar functional groups.[1]

o Geometric Descriptors: These relate to the 3D shape of the molecule, such as its surface
area and volume.

The accuracy of QSPR models is highly dependent on the quality and diversity of the training
data.[5] For novel compounds, it's crucial to use models trained on a wide range of structurally
similar molecules.

Group Contribution Methods

Group contribution methods are a class of predictive techniques based on the principle that the
overall property of a molecule can be estimated by summing the contributions of its individual
functional groups.[3][7][8] These methods are generally simpler and more interpretable than
QSPR models.

The general form of a group contribution model is:

f(P) = Z (ni * Ci)

Where:

e P isthe property to be predicted (e.g., boiling or melting point).
 niis the number of occurrences of group i.

e Ciis the contribution of group i.

To predict the boiling point of (4-(Methylamino)phenyl)methanol using a group contribution
method like the Joback method, one would first break down the molecule into its constituent
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groups:

e 1 x >C< (aromatic, substituted)

4 x =CH- (aromatic)

1 x -NH- (secondary amine)

1 x -CH3 (methyl group attached to N)

1 x -CH2-

1 x -OH (primary alcohol)

The contributions of each of these groups to the boiling and melting points are then summed to
yield a final predicted value. While computationally efficient, the accuracy of group contribution
methods can be limited for complex molecules with strong intramolecular interactions between
functional groups that are not accounted for by simple additivity.[3]

Modern Machine Learning and Al Approaches

Recent advancements in machine learning and artificial intelligence have introduced more
sophisticated models for property prediction.[9][10] Techniques like graph convolutional neural
networks (GNNs) can learn directly from the molecular graph structure, potentially capturing
more complex relationships than traditional QSPR or group contribution methods.[11] Some
platforms are now available as user-friendly applications, making these advanced predictive
tools more accessible to chemists without requiring extensive programming knowledge.[10]

Part 2: Experimental Determination of Boiling and
Melting Points

While predictive methods are invaluable, the gold standard for determining physicochemical
properties remains empirical measurement. Experimental data is essential for validating
computational models and for regulatory purposes.

Melting Point Determination
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The melting point of a solid is the temperature at which it transitions to a liquid state at
atmospheric pressure. For pure crystalline compounds, this transition occurs over a narrow
temperature range (typically 0.5-1.0°C). The presence of impurities typically depresses the
melting point and broadens the melting range.[12][13]

Standard Protocol: Capillary Method (based on ASTM E324)[14]

This is the most common method for determining the melting point of a crystalline organic solid.

Experimental Protocol:

e Sample Preparation:

o Ensure the sample of (4-(Methylamino)phenyl)methanol is completely dry and finely
powdered. If necessary, gently crush the crystals.

o Load the sample into a capillary tube (sealed at one end) by tapping the open end into the
powder.

o Compact the sample into the sealed end of the tube by tapping or by dropping it through a
long glass tube. The packed sample height should be 2-3 mm.

e Apparatus Setup:

o A melting point apparatus, which consists of a heated block with a sample holder, a
thermometer or temperature probe, and a viewing lens, is typically used.

o Alternatively, a Thiele tube filled with a high-boiling point oil (like mineral oil or silicone oil)
can be used.[13][15]

¢ Measurement:

o Place the capillary tube into the heating block of the apparatus.

o Heat the sample rapidly to about 20°C below the expected melting point.

o Then, decrease the heating rate to approximately 1-2°C per minute to ensure thermal
equilibrium.[16]
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o Record the temperature at which the first droplet of liquid appears (the onset of melting).

o Record the temperature at which the last solid crystal melts (the completion of melting).
These two temperatures define the melting range.
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A conceptual diagram of a modern melting point apparatus.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the
surrounding atmospheric pressure.[17][18][19] It is crucial to record the atmospheric pressure

at the time of measurement, as boiling point is pressure-dependent.
Standard Protocol: Siwoloboff Method (as described in OECD Guideline 103)[17][20]

This micro-method is suitable when only a small amount of the substance is available.
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Experimental Protocol:
e Sample Preparation:

o Fill a small sample tube (approx. 5 mm diameter) with a few milliliters of liquid (4-
(Methylamino)phenyl)methanol.

o Take a glass capillary tube (approx. 10 cm long) and seal one end.

o Place the capillary tube, sealed end up, into the sample tube containing the liquid.
e Apparatus Setup:

o Attach the sample tube to a thermometer using a rubber band or wire.

o Immerse this assembly in a heating bath (e.g., a Thiele tube) ensuring the sample is below
the level of the heating fluid.

e Measurement:

o Heat the apparatus gently. Initially, a stream of bubbles will emerge from the inverted
capillary as trapped air expands.

o Continue heating until a rapid and continuous stream of bubbles emerges from the
capillary tube. This indicates that the liquid has reached its boiling point.

o Remove the heat source and allow the apparatus to cool slowly.

o The stream of bubbles will slow and then stop. The moment the liquid begins to be drawn
back into the capillary tube, the vapor pressure inside the capillary equals the external
pressure.

o Record the temperature at this exact moment. This is the boiling point of the liquid at the
current atmospheric pressure.
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A simplified diagram of a Thiele tube setup for boiling point determination.

Part 3: Data Summary and Discussion

A clear and concise summary of the physicochemical properties is essential for any researcher

working with a compound.

Table 1. Physicochemical Properties of (4-(Methylamino)phenyl)methanol
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Property Value Source/Method
CAS Number 181819-75-0 [112][3114]
Molecular Formula C8H11NO [1][2]13]
Molecular Weight 137.18 g/mol [1112]131[4]
] B ) ] e.g., QSPR, Group
Predicted Boiling Point To be determined by user o
Contribution
Experimental Boiling Point To be determined by user e.g., OECD 103 Method[17]
) ) ) ) e.g., QSPR, Group
Predicted Melting Point To be determined by user o
Contribution
Experimental Melting Point To be determined by user e.g., ASTM E324 Method[14]
Discussion:

The molecular structure of (4-(Methylamino)phenyl)methanol, with its hydroxyl (-OH) and
secondary amine (-NH-) groups, allows for strong intermolecular hydrogen bonding. This is
expected to result in significantly higher melting and boiling points compared to non-polar
analogues of similar molecular weight. The aromatic ring also contributes to van der Waals
forces.

When comparing predicted versus experimental values, it is important to consider the inherent
limitations of each approach.

¢ Prediction methods are fast and cost-effective but their accuracy is dependent on the quality
of the underlying model and the similarity of the target compound to the model's training set.
[5] For a molecule with multiple interacting functional groups, simpler models like group
contribution may have larger errors.

o Experimental methods provide real-world data but are sensitive to procedural accuracy and
sample purity.[12] An impure sample will exhibit a depressed and broadened melting range,
which is a key indicator of purity.
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For (4-(Methylamino)phenyl)methanol, it is advisable to use multiple prediction methods to
obtain a consensus range for the boiling and melting points. This predicted range can then
guide the experimental determination, for instance, by setting the initial rapid heating
temperature in a melting point measurement.[16]

Conclusion

This guide has provided a comprehensive framework for approaching the determination of the
boiling and melting points of (4-(Methylamino)phenyl)methanol. By integrating both
computational prediction methodologies and standardized experimental protocols, researchers
can confidently establish these critical physicochemical properties. The predictive power of
QSPR and group contribution models offers an excellent starting point, while the empirical data
from laboratory measurements provides the definitive validation required for applications in
drug development and scientific research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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